molecular formula C15H19NO B1343404 2-(Azetidinomethyl)phenyl cyclobutyl ketone CAS No. 898755-44-7

2-(Azetidinomethyl)phenyl cyclobutyl ketone

Cat. No.: B1343404
CAS No.: 898755-44-7
M. Wt: 229.32 g/mol
InChI Key: AINMJRQJGWQVTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidinomethyl)phenyl cyclobutyl ketone typically involves the reaction of azetidine with phenyl cyclobutyl ketone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidinomethyl)phenyl cyclobutyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Azetidinomethyl)phenyl cyclobutyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidinomethyl)phenyl cyclobutyl ketone
  • 2-(Piperidinomethyl)phenyl cyclobutyl ketone
  • 2-(Morpholinomethyl)phenyl cyclobutyl ketone

Uniqueness

2-(Azetidinomethyl)phenyl cyclobutyl ketone is unique due to its specific azetidine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(12-6-3-7-12)14-8-2-1-5-13(14)11-16-9-4-10-16/h1-2,5,8,12H,3-4,6-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMJRQJGWQVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643734
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-44-7
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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